4-Hydroxy Phencyclidine-d5
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
264.42 g/mol |
IUPAC Name |
1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidin-4-ol |
InChI |
InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2/i1D,3D,4D,7D,8D |
InChI Key |
SLUMSLWGPLFKGY-DYVTXVBDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCC(CC3)O)[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Phencyclidine Analogs
General Synthetic Pathways for Phencyclidine and its Derivatives in Academic Settings
The synthesis of phencyclidine and its analogs in a research context typically follows established organometallic routes. A prevalent method involves the Grignard reaction. mdma.ch This reaction utilizes an appropriate aryl magnesium halide, which is then reacted with a cyclohexanone (B45756) derivative containing the desired amine functionality.
A common pathway to phencyclidine itself involves the reaction of phenylmagnesium bromide with 1-piperidinocyclohexanecarbonitrile. mdma.chshahed.ac.ir This nitrile intermediate is synthesized from cyclohexanone, piperidine (B6355638), and potassium cyanide. nih.gov Variations of this core synthesis allow for the creation of a wide array of analogs by substituting the phenyl Grignard reagent or the cyclic amine. For instance, using a Grignard reagent with a substituent on the phenyl ring or replacing piperidine with pyrrolidine (B122466) or morpholine (B109124) leads to the formation of different PCP analogs. mdma.chresearchgate.net
Another synthetic approach described in the literature is the reaction of a substituted Grignard reagent with a carbonitrile intermediate. mdma.ch For example, 3-methoxyphenylmagnesium bromide can be reacted with a nitrile compound to produce a methoxy-phencyclidine derivative. nih.gov The synthesis of rigid phencyclidine analogues has also been explored to investigate structure-activity relationships. nih.govacs.org These syntheses often involve more complex multi-step procedures to construct the rigid carbocyclic frameworks. nih.govacs.org
The table below outlines the key reactants for the synthesis of some phencyclidine analogs:
| Aryl Grignard Reagent | Cyclic Amine | Resulting Analog |
| Phenylmagnesium bromide | Piperidine | Phencyclidine (PCP) |
| Phenylmagnesium bromide | Pyrrolidine | 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) |
| 3-Methoxyphenylmagnesium bromide | Piperidine | 3-Methoxyphencyclidine (3-MeO-PCP) |
| 4-Fluorophenylmagnesium bromide | Piperidine | 1-[1-(4-fluorophenyl)cyclohexyl]piperidine |
This table illustrates common starting materials for the synthesis of various phencyclidine analogs.
Deuteration Techniques for Stable Isotope Labeling
Isotopic labeling, particularly with deuterium (B1214612) (a stable isotope of hydrogen), is a critical technique in pharmaceutical and analytical chemistry. musechem.com Deuterated compounds serve as ideal internal standards for mass spectrometry-based quantification because they have nearly identical chemical properties to their non-deuterated counterparts but a different mass. nih.govresearchgate.net This mass shift allows for their distinct detection, improving the accuracy of quantitative analyses. scispec.co.th
The introduction of deuterium into a molecule can be achieved through various methods, including direct hydrogen-isotope exchange (HIE) reactions, often catalyzed by transition metals like iridium, palladium, or ruthenium. musechem.comsnnu.edu.cnx-chemrx.com These methods can be applied in the later stages of a synthesis, which is an efficient approach. x-chemrx.com Another strategy involves using deuterated reagents, such as deuterium gas (D2) or deuterated solvents like heavy water (D2O), during the synthesis. snnu.edu.cnbohrium.com
Specific Phenyl Ring Deuteration Strategies (e.g., Phenyl-d5)
Creating a pentadeuterated phenyl ring (phenyl-d5) is a specific application of deuteration techniques. This is often achieved by starting with a commercially available deuterated precursor, such as bromobenzene-d5 (B116778). vulcanchem.com This deuterated starting material can then be used in a standard Grignard reaction to synthesize the desired phencyclidine analog with a deuterated phenyl ring. vulcanchem.com For example, the synthesis of 1-phenyl-d5-ethanol (B1601983) involves the reaction of bromobenzene-d5 with n-butyllithium followed by acetaldehyde. vulcanchem.com A similar principle applies to the synthesis of 4-Hydroxy Phencyclidine-d5, where a deuterated phenyl Grignard reagent would be used.
Alternative methods for aromatic deuteration include palladium-catalyzed processes. For instance, palladium on carbon (Pd/C) can be used with deuterium gas or deuterated solvents to achieve high levels of deuterium incorporation into aromatic rings. Temperature can be a critical factor in controlling the position of deuteration. smolecule.com Some modern approaches even utilize electrocatalysis for the reductive deuteration of arenes using D2O. bohrium.com
The following table summarizes different approaches for phenyl ring deuteration:
| Method | Deuterium Source | Catalyst/Reagent | Key Features |
| Grignard Reaction | Deuterated Phenyl Halide | Magnesium | Utilizes a pre-deuterated starting material. |
| Catalytic Hydrogen Isotope Exchange | D2 gas or D2O | Palladium, Iridium, Ruthenium | Can be performed late-stage in the synthesis. musechem.comsnnu.edu.cnx-chemrx.com |
| Electrocatalytic Reductive Deuteration | D2O | Nitrogen-doped Ruthenium Electrode | A modern and scalable method. bohrium.com |
This interactive table outlines various strategies for introducing a phenyl-d5 group into a molecule.
Chemical Derivatization for Enhanced Analytical Detection and Characterization
Chemical derivatization is a technique used to modify an analyte to improve its analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.com For phencyclidine and its analogs, derivatization can increase volatility, improve chromatographic separation, and enhance detector response. jfda-online.com
A common derivatization strategy for compounds containing hydroxyl or amine groups is acylation. jfda-online.com Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) are frequently used. oup.comnih.gov The reaction of a hydroxylated PCP metabolite with HFBA results in a more volatile and thermally stable derivative that is well-suited for GC-MS analysis. oup.comnih.gov This approach has been successfully applied to the quantification of PCP and its metabolites in biological samples. oup.comnih.gov
In some cases, derivatization is not necessary. The parent phencyclidine molecule, lacking highly polar functional groups, can often be analyzed directly by GC-MS. scispec.co.th However, for its hydroxylated metabolites, derivatization is often a crucial step to achieve the necessary sensitivity and resolution for accurate quantification. oup.comnih.gov The choice of whether to derivatize depends on the specific analog and the analytical method being employed.
Pharmacological and Mechanistic Investigations Using Deuterated Phencyclidine Metabolites
In Vitro Pharmacological Characterization of Phencyclidine Derivatives
In vitro studies are crucial for characterizing the direct interactions of compounds with their biological targets, independent of metabolic and dispositional factors. For phencyclidine derivatives, these investigations primarily focus on their effects at the N-methyl-D-aspartate (NMDA) receptor.
Phencyclidine and its analogs are well-established non-competitive antagonists of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system. They exert their effects by binding to a specific site located within the receptor's ion channel, thereby blocking the influx of calcium ions.
Kinetic studies using radiolabeled ligands like [3H]-N-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP), a PCP analog, reveal the nature of this interaction. In washed membranes from rat cerebral cortex, the binding of [3H]TCP to the PCP receptor site is a slow process nih.gov. The association and dissociation of the ligand from the receptor are significantly accelerated by the presence of NMDA receptor agonists such as glutamate and glycine (B1666218) nih.gov. This suggests that the NMDA receptor channel must be in an "open" state for the PCP-like ligand to access its binding site, providing evidence for a steric blockade mechanism nih.gov.
Comprehensive Elucidation of Metabolic Pathways and Enzymatic Biotransformation
Understanding the metabolic fate of phencyclidine is essential for interpreting its duration of action and variability in effects. Deuteration provides a key advantage in these studies. By slowing metabolism, deuterated analogs like d10-PCP have been shown to have a lower clearance and higher bioavailability compared to their non-deuterated counterparts, confirming that metabolism is a critical factor in the drug's in vivo actions nih.gov.
Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes and are a standard in vitro model for studying metabolic pathways dls.com. Incubations of PCP with human and animal liver microsomes have successfully identified numerous metabolites nih.govnih.govnih.gov. These preparations contain the major enzyme families responsible for Phase I and Phase II metabolism, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes nih.gov.
Studies using human liver microsomes have shown that PCP is converted into at least five metabolites, including cis- and trans-4-phenyl-4-(1-piperidinyl)cyclohexanol (c-PPC and t-PPC), which are isomers of 4-hydroxy-phencyclidine nih.gov. Significant inter-individual variation in the rates of metabolite formation has been observed across different human liver samples nih.gov.
Table 1: Major PCP Metabolites Formed in Human Liver Microsomes
| Metabolite | Abbreviation | Description |
|---|---|---|
| cis-4-phenyl-4-(1-piperidinyl)cyclohexanol | c-PPC | A monohydroxylated metabolite (isomer of 4-Hydroxy PCP) |
| trans-4-phenyl-4-(1-piperidinyl)cyclohexanol | t-PPC | A monohydroxylated metabolite (isomer of 4-Hydroxy PCP) |
| 1-(1-phenylcyclohexyl)-4-hydroxypiperidine | PCHP | A monohydroxylated metabolite |
| Irreversibly Bound Metabolite | - | Reactive metabolite that covalently binds to microsomal proteins |
Animal models, particularly rats, are frequently used to study the in vivo consequences of in vitro metabolic findings. Pharmacokinetic studies in Sprague-Dawley rats have demonstrated significant sex-based differences in PCP metabolism. Liver microsomes from male rats show a much higher formation rate for major PCP metabolites compared to females doi.org. This in vitro difference translates to in vivo outcomes, where female rats exhibit more than 45% lower systemic clearance and a significantly longer terminal elimination half-life (5.5 hours vs. 3.4 hours in males) doi.org. These findings highlight that differences in pharmacological effects between sexes can be attributed directly to disparities in metabolic capacity doi.org. Further studies in rats have examined the effects of PCP on dopamine (B1211576) metabolism in the striatum, showing that PCP can potentiate the synaptic effects of endogenous dopamine nih.govnorthwestern.edu.
The biotransformation of xenobiotics like PCP occurs in two main phases.
Phase I Metabolism : These reactions introduce or expose functional groups (like -OH, -SH, -NH2) on the parent drug, typically making it more polar usmlestrike.comfiveable.me. The primary Phase I metabolic pathway for PCP is oxidation, specifically the hydroxylation of its alicyclic (cyclohexane and piperidine) rings nih.gov. This process is mediated by the cytochrome P-450 monooxygenase system and results in the formation of various monohydroxylated metabolites, including 4-hydroxy-phencyclidine nih.gov. These metabolites can be further oxidized to form dihydroxy derivatives nih.gov.
Phase II Metabolism : In this phase, the modified compounds from Phase I undergo conjugation reactions, where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the newly formed functional group usmlestrike.comfiveable.me. This process dramatically increases the water solubility of the metabolite, facilitating its excretion from the body. Monohydroxylated PCP metabolites are known to be conjugated with glucuronic acid or sulfuric acid before elimination nih.gov.
The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I metabolism of a vast array of drugs mdpi.com. Research has identified several CYP isoforms responsible for the biotransformation of PCP. Studies using human liver microsomes and specific chemical inhibitors have demonstrated that CYP3A plays a major role in the formation of hydroxylated metabolites like c-PPC and t-PPC nih.gov. The formation rates of these metabolites show a significant correlation with CYP3A activity, and inhibitors of CYP3A can completely block their production nih.gov. Other CYP isoforms, such as CYP2B, have also been shown to metabolize PCP, in some cases forming reactive electrophilic intermediates that can be trapped with glutathione (B108866) nih.gov. The involvement of multiple CYP isoforms contributes to the complex metabolic profile of phencyclidine nih.gov.
Research into Transient Intermediate Formation (e.g., Quinone Methide)
Investigations into the bioactivation of phencyclidine (PCP) have revealed a significant metabolic pathway that proceeds through the formation of a transient, highly reactive intermediate known as a quinone methide. This pathway is initiated by the hydroxylation of PCP's aromatic ring, a reaction catalyzed by cytochrome P450 (P450) enzymes in the liver, to form para-hydroxy-PCP (p-hydroxyPCP) nih.gov.
Once formed, 4-hydroxy-PCP is not a stable endpoint. Under physiological pH conditions, it is a transient metabolite that undergoes a spontaneous decomposition nih.gov. This process involves the elimination of the piperidine (B6355638) ring, leading to the formation of an electrophilic quinone methide intermediate nih.govnih.gov. This bioactivation to a reactive species is noteworthy as it occurs without the need for further metabolic steps to increase the electron deficiency around the piperidine nitrogen nih.gov.
The resulting quinone methide is highly reactive and can interact with various nucleophiles. For instance, it can react with water to form para-hydroxyphenylcyclohexanol and subsequently para-hydroxyphenylcyclohexene nih.gov. More critically, it can form adducts with biological macromolecules. In the presence of glutathione (GSH), a key cellular antioxidant, the quinone methide intermediate readily reacts to form a GSH conjugate nih.govnih.gov. This formation of a quinone methide intermediate and its subsequent adduction to cellular components is a proposed mechanism for some of the psychological side effects associated with phencyclidine, potentially through the irreversible binding of these reactive metabolites to critical macromolecules in the brain nih.govnih.govnih.gov.
The inherent instability of the phenolic PCP metabolite is highlighted by the rapid decomposition of synthetic p-hydroxyPCP in a pH 7.4 buffer, which has a half-life of approximately 5.2 minutes nih.gov. This facile degradation underscores the likelihood that if p-hydroxyPCP is formed enzymatically in the body, it can readily generate the quinone methide capable of reacting with nearby macromolecules nih.gov.
Pharmacokinetic Research Utilizing Deuterated Tracers
The use of deuterated compounds, where one or more hydrogen atoms are replaced by its heavier isotope deuterium (B1214612), is a valuable technique in pharmacokinetic research. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism for deuterated compounds if the C-H bond cleavage is a rate-determining step in their metabolic pathway. This is known as the kinetic isotope effect.
Comparative Pharmacokinetic Analysis of Parent Compound and Metabolites
One study in rats investigated the incorporation of PCP and three of its major hydroxylated metabolites into hair, which also provided insights into their plasma concentrations. The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was determined for PCP and its metabolites following repeated administration. The results showed that the parent compound, PCP, had a significantly higher plasma AUC compared to its hydroxylated metabolites.
Below is a table summarizing the plasma AUC and hair concentration data from this study.
| Compound | Plasma AUC (µg·min/mL) | Hair Concentration (ng/mg) |
| Phencyclidine (PCP) | 2.03 | 7.51 |
| 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PCHP) | 0.11 | 1.22 |
| trans-4-phenyl-4-piperidinocyclohexanol (t-PPC) | 0.065 | 0.10 |
| trans-1-phenyl-1-(4'-hydroxypiperidino)-4-cyclohexanol (t-PCPdiol) | 0.60 | 0.05 |
Data from a study in Dark Agouti male rats administered the respective compounds intraperitoneally. nih.gov
The data indicate that hydroxylation generally leads to lower systemic exposure compared to the parent drug. The decrease in lipophilicity resulting from the addition of hydroxyl groups is suggested to suppress the incorporation of the metabolites from the blood into hair nih.gov.
While this study did not utilize deuterated tracers for the metabolites, the application of deuterium labeling, as seen with PCP-d10, would be expected to modulate the pharmacokinetics of these hydroxylated metabolites. If the hydroxylation process itself or subsequent metabolic steps are slowed by deuteration, it could lead to an increased plasma AUC and altered distribution of the deuterated metabolites compared to their non-deuterated counterparts.
Advanced Analytical Methodologies and Quantitative Research Applications
Strategic Application of 4-Hydroxy Phencyclidine-d5 as an Internal Standard
In the realm of quantitative analysis, particularly in forensic toxicology and clinical chemistry, the use of an ideal internal standard is paramount for achieving accurate and reproducible results. This compound, a deuterated variant of the major phencyclidine (PCP) metabolite, 4-hydroxyphencyclidine (4-hydroxy PCP), is strategically employed for this purpose. Its utility stems from its chemical and physical properties being nearly identical to the analyte of interest, with the key difference being a higher mass due to the deuterium (B1214612) labeling.
Principles and Implementation of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. nih.gov The fundamental principle of IDMS is that the isotopically labeled internal standard, in this case, this compound, behaves identically to the endogenous analyte (4-hydroxy PCP) during extraction, derivatization, and ionization. chromatographyonline.comchromatographyonline.com
The implementation of IDMS using this compound involves the following key steps:
Addition of Internal Standard: A precise and known quantity of this compound is added to the biological sample (e.g., urine, blood, or hair) at the beginning of the sample preparation process. researchgate.netnih.gov
Sample Preparation: The sample undergoes extraction procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and the internal standard from the complex biological matrix. nih.govresearchgate.net
Chromatographic Separation: The extracted sample is then subjected to chromatographic separation, typically using liquid chromatography (LC) or gas chromatography (GC), to separate the analyte and internal standard from other interfering compounds. nih.govnih.gov
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) ratios for both the analyte (4-hydroxy PCP) and the internal standard (this compound). scispec.co.th
Quantification: The concentration of the native analyte is determined by calculating the ratio of the signal intensity of the analyte to that of the known concentration of the internal standard. researchgate.netscispec.co.th This ratio corrects for any loss of analyte during sample preparation and for variations in instrument response.
Mitigation of Matrix Effects and Instrument Variability in Quantitative Analysis
Biological samples are inherently complex, containing a multitude of endogenous and exogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. chromatographyonline.comresearchgate.netresearchgate.net
The strategic use of this compound effectively mitigates these issues:
Compensation for Matrix Effects: Since this compound co-elutes with 4-hydroxy PCP and has the same ionization efficiency, it experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte to the internal standard, the variability introduced by the matrix is normalized, leading to a more accurate measurement. nih.govchromatographyonline.comchromatographyonline.com
Correction for Instrument Variability: Fluctuations in the performance of the mass spectrometer, such as changes in detector sensitivity or ionization efficiency over time, can affect the signal intensity of the analyte. As the internal standard is affected in the same manner, the ratio of the analyte to the internal standard remains constant, ensuring the precision and reliability of the results. nih.govscispec.co.th
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methodologies
LC-MS/MS has become the preferred technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and throughput. nih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Techniques
UPLC-MS/MS utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. In the context of 4-hydroxy PCP analysis, a UPLC-MS/MS method would typically involve a rapid gradient elution on a C18 or similar reversed-phase column. The use of this compound as an internal standard is crucial for ensuring the accuracy of quantification in these high-speed analyses.
A representative UPLC-MS/MS method for the analysis of 4-hydroxy PCP with this compound as an internal standard is summarized in the table below.
| Parameter | Condition |
| Chromatography System | UPLC |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | 4-hydroxy PCP: [M+H]+ → fragment ionsthis compound: [M+H]+ → fragment ions |
High-Resolution Mass Spectrometry (LC-HRMS/MS) for Metabolite Screening
LC-HRMS/MS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide high mass accuracy and resolution, enabling the confident identification and quantification of compounds in complex matrices. In forensic and clinical settings, LC-HRMS/MS is invaluable for screening for a wide range of substances, including PCP and its metabolites. nih.gov The high resolving power allows for the differentiation of analytes from isobaric interferences, which is a significant advantage over lower-resolution tandem mass spectrometry. The use of this compound in such analyses provides an anchor for retention time and ensures accurate quantification during targeted analysis following a positive screening result.
The benefits of LC-HRMS/MS in this context include:
Simultaneous Screening and Quantification: The ability to collect full-scan high-resolution data allows for retrospective analysis of samples for other compounds of interest without the need for re-injection. nih.gov
Increased Confidence in Identification: High mass accuracy measurements of both the precursor and product ions significantly increase the confidence in the identification of 4-hydroxy PCP.
Metabolite Profiling: LC-HRMS/MS is a powerful tool for identifying novel metabolites of PCP, as it can detect unexpected compounds with high mass accuracy.
Optimization of Electrospray Ionization (ESI) Parameters
The efficiency of the electrospray ionization process is critical for achieving optimal sensitivity in LC-MS/MS analysis. spectroscopyonline.com Several parameters of the ESI source must be carefully optimized to ensure the efficient transfer of the analyte and internal standard from the liquid phase to the gas phase as ions.
The optimization process typically involves a systematic evaluation of the following parameters:
Capillary Voltage: Affects the strength of the electric field at the ESI needle tip.
Nebulizer Gas Pressure: Controls the formation of the aerosolized droplets.
Drying Gas Flow Rate and Temperature: Facilitate the desolvation of the droplets to release the ions. chromatographyonline.com
Fragmentor or Cone Voltage: Influences the in-source fragmentation of the ions.
A design of experiments (DoE) approach is often employed to systematically optimize these parameters and their interactions to achieve the maximum signal intensity for both 4-hydroxy PCP and this compound. researchgate.net
An example of optimized ESI parameters for the analysis of a compound similar to 4-hydroxy PCP is presented in the table below.
| ESI Parameter | Optimized Value |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Fragmentor Voltage | 100 - 150 V |
Multiple Reaction Monitoring (MRM) for Precise Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for the quantification of 4-OH-PCP in biological fluids. In this technique, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity.
For the quantitative analysis of 4-OH-PCP, this compound is added to the sample at a known concentration at the beginning of the workflow. It co-elutes with the non-labeled 4-OH-PCP from the liquid chromatography column and is detected simultaneously by the mass spectrometer. The instrument is programmed to monitor specific MRM transitions for both the analyte and the internal standard. Because the deuterated standard experiences the same potential for ion suppression or enhancement as the analyte, the ratio of their peak areas provides a highly accurate measure of the analyte's concentration, corrected for any matrix effects or variations in instrument response.
The selection of MRM transitions is based on the fragmentation patterns of the parent compounds. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of 4-OH-PCP. The product ions may or may not retain the deuterium labels, depending on the fragmentation pathway. Typically, a primary transition is used for quantification (quantifier) and a secondary transition is used for confirmation (qualifier).
Interactive Table: Illustrative MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| This compound | [Value+5] | [Value] | [Value] |
Note: Specific m/z values are dependent on the ionization mode and instrument-specific optimization and are determined during method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Based Methodologies
Gas chromatography-mass spectrometry is another powerful technique for the analysis of 4-OH-PCP, particularly in forensic contexts. Due to the polar nature of the hydroxyl group, derivatization is often required to improve the volatility and thermal stability of 4-OH-PCP for GC analysis. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.
When using GC-MS for quantification, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. Instead of scanning the entire mass range, the instrument is set to detect only a few specific ions corresponding to the analyte and its internal standard. This targeted approach significantly enhances sensitivity by increasing the dwell time on the ions of interest.
In a typical GC-MS SIM method for 4-OH-PCP, characteristic ions of the derivatized analyte are chosen for monitoring. Similarly, specific ions for the derivatized this compound are selected. The deuterated standard, having been added to the sample prior to extraction and derivatization, accounts for any variability or loss during these steps. The quantification is based on the ratio of the integrated peak area of a target ion from the analyte to that of the internal standard.
Interactive Table: Hypothetical GC-MS SIM Ions for Derivatized this compound
| Analyte (Derivatized) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Derivatized this compound | [Value+5] | [Value] | [Value] |
Note: The specific m/z values will depend on the derivatizing agent used and the resulting fragmentation pattern of the derivatized molecule.
Sample Preparation Protocols for Biological Matrices
The effective extraction and clean-up of 4-OH-PCP from complex biological matrices like urine and hair are crucial for reliable quantification. This compound is added before these procedures to correct for recovery losses.
Solid-phase extraction is a widely used technique for isolating and concentrating analytes from liquid samples. It involves passing the sample through a cartridge containing a solid sorbent. The choice of sorbent depends on the chemical properties of the analyte. For 4-OH-PCP, a mixed-mode cation exchange sorbent is often employed, which utilizes both hydrophobic and ionic interactions for enhanced selectivity.
The general steps for SPE include:
Conditioning: The sorbent is prepared with an organic solvent followed by an aqueous buffer to ensure optimal retention.
Loading: The pre-treated sample (often buffered to adjust pH) is passed through the cartridge. 4-OH-PCP and its d5-analog bind to the sorbent.
Washing: The cartridge is washed with a specific solvent to remove interfering substances while the analytes remain bound.
Elution: A different solvent is used to disrupt the interaction between the analytes and the sorbent, releasing them for collection.
The eluted fraction, now containing the purified analyte and internal standard, is then evaporated and reconstituted in a suitable solvent for LC-MS/MS or GC-MS analysis.
Interactive Table: Typical Solid-Phase Extraction Protocol Outline
| Step | Reagent/Solvent | Purpose |
| Conditioning | Methanol (B129727), followed by Buffer (e.g., phosphate (B84403) buffer) | To activate the sorbent and create a suitable chemical environment for binding. |
| Loading | Sample (e.g., hydrolyzed urine) mixed with buffer | To load the sample onto the sorbent, allowing the analyte and internal standard to bind. |
| Washing | Acidic water, followed by an organic solvent (e.g., methanol) | To remove hydrophilic and some hydrophobic interferences. |
| Elution | Ammoniated organic solvent (e.g., methanol with ammonia) | To elute the target analytes. |
In urine, a significant portion of 4-OH-PCP can be present as a glucuronide conjugate, a more water-soluble form created during metabolism. To measure the total concentration of the analyte, this conjugate must be cleaved through hydrolysis before extraction. Enzymatic hydrolysis using β-glucuronidase is the preferred method as it is milder than acid hydrolysis and less likely to degrade the analyte.
The procedure involves incubating the urine sample with a β-glucuronidase enzyme preparation at an optimized temperature and pH for a specific duration. The deuterated internal standard, this compound, is typically added before the hydrolysis step to account for any variations in the efficiency of the enzymatic reaction.
Interactive Table: General Parameters for Enzymatic Hydrolysis
| Parameter | Condition | Rationale |
| Enzyme | β-glucuronidase (from sources like E. coli or abalone) | Specifically cleaves the glucuronide bond. |
| Buffer | Acetate or phosphate buffer | To maintain the optimal pH for enzyme activity (typically pH 4.5-5.5). |
| Temperature | 37-60 °C | To ensure efficient enzyme kinetics. |
| Incubation Time | 1 to 18 hours | To allow for complete cleavage of the conjugate. |
Hair analysis is valuable for determining long-term exposure to drugs. To release drugs incorporated into the hair matrix, a digestion step is necessary. This typically involves incubation with a strong base or acid. For a basic compound like 4-OH-PCP, alkaline digestion is common.
The procedure involves washing the hair to remove external contamination, followed by pulverization or cutting it into small segments. The hair is then incubated in a basic solution (e.g., sodium hydroxide) at an elevated temperature. This compound is added before digestion to monitor the efficiency of the entire process, including the subsequent extraction. After digestion, the resulting liquid is neutralized and subjected to an extraction procedure like SPE.
Interactive Table: Outline of a Chemical Digestion Protocol for Hair
| Step | Reagent/Solvent | Conditions | Purpose |
| Decontamination | Dichloromethane, followed by water and/or methanol | To remove external contaminants from the hair surface. | |
| Digestion | Sodium Hydroxide (e.g., 1 M) | Incubation at elevated temperature (e.g., 95°C for 30-60 min) | To break down the keratin (B1170402) matrix and release the trapped analytes. |
| Neutralization | Acid (e.g., hydrochloric acid) | Adjust pH to near neutral | To prepare the sample for the subsequent extraction step. |
| Extraction | Solid-Phase Extraction or Liquid-Liquid Extraction | As per established protocols | To isolate and purify the analyte and internal standard from the digestate. |
Rigorous Method Validation and Performance Assessment
The validation of an analytical method is a comprehensive process that demonstrates its fitness for a particular purpose. For the quantitative analysis of 4-Hydroxy Phencyclidine, this involves a series of experiments to establish the method's performance characteristics, ensuring that the data generated is accurate, precise, and reliable. The use of this compound as an internal standard is crucial in correcting for variations in sample preparation and instrument response.
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. To establish linearity for the quantification of 4-OH-PCP, a series of calibration standards at different concentrations are prepared in a relevant biological matrix, such as whole blood or urine. These standards are then analyzed, and a calibration curve is constructed by plotting the peak area ratio of the analyte (4-OH-PCP) to the internal standard (this compound) against the nominal concentration of the analyte.
The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For forensic applications, a typical calibration range for 4-OH-PCP might span from low nanogram per milliliter (ng/mL) levels, relevant in cases of use, to higher concentrations that may be encountered in overdose cases. A common approach is to use a weighted linear regression (e.g., 1/x or 1/x²) to achieve the best fit for the calibration curve, especially over a wide dynamic range. The coefficient of determination (r²) is expected to be ≥ 0.99, indicating a strong linear relationship.
Table 1: Illustrative Calibration Curve Data for 4-Hydroxyphencyclidine
| Theoretical Concentration (ng/mL) | Calculated Concentration (ng/mL) | % Accuracy |
| 1 | 0.95 | 95.0 |
| 5 | 5.1 | 102.0 |
| 10 | 9.8 | 98.0 |
| 50 | 50.5 | 101.0 |
| 100 | 99.2 | 99.2 |
| 250 | 253.0 | 101.2 |
| 500 | 495.0 | 99.0 |
This table is for illustrative purposes and based on typical analytical method validation data.
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Both are critical for ensuring the reliability of quantitative results. These parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range on the same day (intra-day) and on different days (inter-day).
Accuracy is expressed as the percentage of the nominal concentration, with acceptance criteria typically within ±15-20% of the target value. Precision is expressed as the coefficient of variation (CV%), which should generally be ≤15-20%. The use of this compound helps to minimize variability and improve both accuracy and precision.
Table 2: Illustrative Intra- and Inter-Day Accuracy and Precision Data for 4-Hydroxyphencyclidine
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (CV%) | Inter-Day Accuracy (%) | Inter-Day Precision (CV%) |
| Low | 2.5 | 105.2 | 6.8 | 103.5 | 8.1 |
| Medium | 75 | 98.9 | 4.5 | 101.2 | 5.9 |
| High | 400 | 101.8 | 3.2 | 99.7 | 4.3 |
This table is for illustrative purposes and based on typical analytical method validation data.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.
The LOD is often determined by analyzing a series of blank samples and calculating the mean noise level, with the LOD being a multiple of the standard deviation of the noise (e.g., 3:1 signal-to-noise ratio). The LOQ is typically the lowest concentration on the calibration curve that can be measured with an accuracy within ±20% of the nominal value and a precision of ≤20% CV. For 4-OH-PCP analysis in forensic contexts, a low LOQ is crucial for detecting the compound even at trace levels. For instance, a validated method for PCP in oral fluid using a deuterated internal standard reported an LOQ of 2 ng/mL. nih.gov A highly sensitive method for other analytes has demonstrated the potential to reach even lower limits. nih.gov
Table 3: Illustrative Sensitivity Parameters for 4-Hydroxyphencyclidine Analysis
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.0 |
This table is for illustrative purposes and based on typical analytical method validation data.
Interference studies are essential to ensure the selectivity of the analytical method. This involves testing for potential interferences from endogenous compounds present in the biological matrix (e.g., cholesterol, phospholipids) and from structurally related compounds, including other drugs of abuse and their metabolites.
In the context of 4-OH-PCP analysis, it is critical to evaluate potential interference from the parent compound, PCP, as well as other PCP metabolites and analogs. Blank matrix samples are fortified with these potential interferents at high concentrations and analyzed to see if they produce any signal at the retention time of 4-OH-PCP or its internal standard, this compound. The absence of significant interfering peaks confirms the method's selectivity. For example, a study on PCP analysis in oral fluid demonstrated the absence of interference from a panel of other common drugs of abuse. nih.gov The use of highly selective techniques like tandem mass spectrometry (MS/MS) significantly reduces the likelihood of interference. chromatographyonline.com
Forensic and Toxicological Research: Methodological Contributions
Development and Validation of Analytical Methods for Phencyclidine and Metabolites in Forensic Contexts
The accurate determination of phencyclidine (PCP) and its metabolites in biological samples is a cornerstone of forensic toxicology. To achieve reliable and defensible results, analytical methods undergo rigorous development and validation. The most common techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netscispec.co.th
Method development begins with optimizing sample preparation to extract the target analytes from complex biological matrices like blood, urine, and hair. oup.comresearchgate.net Solid-phase extraction (SPE) is a widely used technique for its efficiency in sample cleanup and concentration. nih.govscispec.co.th Chromatographic conditions are then fine-tuned to achieve separation of the analytes from endogenous interferences. For LC-MS/MS, this involves selecting the appropriate analytical column, mobile phase composition, and gradient elution. nih.govmarshall.edu
A critical component of quantitative methods is the use of an internal standard (IS). Deuterated analogs, such as PCP-d5, are the gold standard for mass spectrometry-based methods. nih.govscispec.co.thresearchgate.net Because they are chemically identical to the analyte but have a different mass, they co-elute chromatographically and experience similar ionization effects and matrix suppression. This allows for accurate correction of variations that may occur during sample preparation and instrumental analysis, a principle known as isotope dilution.
Validation of the analytical method is performed to ensure its performance characteristics are well-defined and suitable for its intended purpose. researchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net Linearity establishes the concentration range over which the instrument response is proportional to the analyte concentration. nih.gov Accuracy measures the closeness of the measured value to the true value, while precision assesses the reproducibility of the results. nih.govresearchgate.net
Table 1: Example Validation Parameters for LC-MS/MS Methods for PCP Analysis
| Validation Parameter | Typical Acceptance Criteria | Example Finding | Reference |
|---|---|---|---|
| Linearity (r²) | ≥ 0.99 | r² ≥ 0.997 | nih.gov |
| Intra-day Precision (%CV) | < 15% (or < 20% at LOQ) | < 11.0% | nih.gov |
| Inter-day Precision (%CV) | < 15% (or < 20% at LOQ) | < 16.0% at LOQ | nih.gov |
| Accuracy (% Error) | Within ±15% (or ±20% at LOQ) | ≤ 14.0% | nih.gov |
| Limit of Quantitation (LOQ) | Method-dependent | 1.0 ng/mL in blood | marshall.edu |
| Recovery | Consistent and reproducible | > 90% | nih.gov |
In postmortem toxicology, the validated analytical methods are applied to determine the presence and concentration of drugs and their metabolites in various biological specimens, which can be crucial in establishing the cause and manner of death. marshall.edunih.gov Postmortem cases often present unique challenges, including advanced decomposition, potential for postmortem redistribution of drugs, and the presence of putrefactive amines that can interfere with analysis. units.it
The analysis of PCP and its metabolites, such as 4-hydroxyphencyclidine (a metabolite of PCP), can help to differentiate between recent drug use and a history of use. oup.com The development of highly sensitive LC-MS/MS methods has been particularly beneficial for postmortem investigations, as drug concentrations can be very low depending on the dose, time since administration, and the specific tissues analyzed. marshall.edumarshall.edu For example, methods have been developed with limits of quantitation as low as 1 ng/mL in postmortem blood, a significant improvement over older GC-MS methods. marshall.edu
Toxicological analysis in death investigations is comprehensive, often involving the screening and quantification of drugs in multiple matrices such as peripheral blood, central blood, liver, urine, and vitreous humor. nih.govoup.comoup.com This approach helps to build a complete toxicological profile and aids in the interpretation of findings. For instance, in a fatality involving 4-methoxyphencyclidine (4-MeO-PCP), a PCP analog, concentrations were measured across a range of postmortem specimens to understand its distribution in the body. oup.com
Table 2: Postmortem Concentrations of 4-MeO-PCP in a Fatal Case
| Specimen | Concentration | Reference |
|---|---|---|
| Peripheral Blood | 8.2 mg/L | oup.com |
| Central Blood | 14 mg/L | oup.com |
| Liver | 120 mg/kg | oup.com |
| Vitreous Humor | 5.1 mg/L | oup.com |
| Urine | 140 mg/L | oup.com |
| Gastric Contents | 280 mg | oup.com |
Analytical Challenges and Methodological Advances for Novel Phencyclidine-Type Substances
The landscape of substance abuse is continually changing with the synthesis of novel psychoactive substances (NPS) designed to circumvent controlled substance laws. rcpath.orgtheanalyticalscientist.com Phencyclidine-type substances are a class of NPS that present significant analytical challenges for forensic laboratories. nih.govunodc.org A primary difficulty is the lack of commercially available reference materials for newly emerged analogs, which are essential for the validation of confirmation methods and for positive identification. nih.gov
Traditional targeted screening methods, which look for a specific list of known drugs, are often inadequate for detecting NPS. rcpath.org This has driven the adoption of untargeted screening approaches using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems. These instruments provide accurate mass measurements, which can be used to determine the elemental composition of an unknown compound and aid in its tentative identification.
When a suspected novel analog is detected, its structure must be fully characterized. This often requires a collaborative effort and a suite of advanced analytical tools beyond what is available in a typical forensic laboratory. nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy are invaluable for elucidating the precise chemical structure of a new substance. nih.govmmu.ac.uk Other methods like Direct Analysis in Real Time Mass Spectrometry (DART-MS) can provide rapid preliminary identification of unknown substances. nih.gov The characterization of previously unreported PCP analogs, such as POXP, PTHP, and P2AP, demonstrates the successful application of this multi-faceted analytical approach. nih.gov
The Role of Certified Reference Materials (CRMs) in Ensuring Analytical Reliability
The reliability and legal defensibility of toxicological results depend heavily on the use of high-quality reference materials. Certified Reference Materials (CRMs) are the pinnacle of reference standards, providing the highest level of accuracy and traceability. nih.govresearchgate.netcaymanchem.com A CRM is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. caymanchem.com
In the context of phencyclidine analysis, CRMs of both the parent drug (PCP) and its deuterated analogs, such as PCP-d5, are indispensable. caymanchem.comcerilliant.comcerilliant.com 4-Hydroxy Phencyclidine-d5 serves as a deuterated internal standard for the quantification of 4-hydroxy PCP, a key metabolite. These isotopically labeled CRMs are crucial for isotope dilution mass spectrometry, which is considered a definitive quantitative method.
The use of CRMs, manufactured under internationally recognized standards such as ISO 17034 and tested in laboratories accredited to ISO/IEC 17025, ensures the consistency and comparability of results between different laboratories. caymanchem.com The National Institute of Standards and Technology (NIST), in cooperation with organizations like the College of American Pathologists (CAP), has developed and certified urine reference materials containing PCP to support clinical and forensic drug testing programs. nih.govscispace.com By using CRMs for calibration and quality control, laboratories can minimize analytical bias and ensure the accuracy of their reported results. nih.gov
Table 3: Key Characteristics of a Certified Reference Material (CRM)
| Characteristic | Description | Reference |
|---|---|---|
| Certified Property Value | The concentration or purity of the analyte, determined by a metrologically valid procedure. | caymanchem.com |
| Uncertainty | A parameter associated with the certified value that characterizes the dispersion of the values that could reasonably be attributed to the measurand. | caymanchem.com |
| Metrological Traceability | The property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. | caymanchem.com |
| Certificate of Analysis | A document that accompanies the CRM and provides all the essential information, including certified values, uncertainty, and traceability. | caymanchem.com |
| Manufacturing Standards | Often produced under quality systems such as ISO 17034 (for reference material producers). | caymanchem.com |
Future Research Directions in 4 Hydroxy Phencyclidine D5 Studies
Expansion of In-depth Metabolic Pathway Elucidation
The primary metabolism of phencyclidine involves hydroxylation at various positions, with the formation of 4-phenyl-4-(1-piperidinyl)cyclohexanol (4-Hydroxy Phencyclidine) being a significant pathway. consensus.appconsensus.app While this core transformation is established, the use of 4-Hydroxy Phencyclidine-d5 as a research tool can facilitate a more profound elucidation of metabolic intricacies.
Future research should focus on leveraging the kinetic isotope effect (KIE) imparted by the deuterium (B1214612) atoms. The C-D bond is stronger than a C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. bioscientia.deresearchgate.net In the case of this compound, where the phenyl group is deuterated, this effect could subtly or significantly alter the established metabolic cascade.
Key research questions to explore include:
Metabolic Switching: Does the slower metabolism at the deuterated phenyl ring redirect metabolic processes to other sites on the molecule? researchgate.net This "metabolic switching" could enhance minor pathways that are typically difficult to detect, such as further oxidation on the piperidine (B6355638) or cyclohexane (B81311) rings, or N-dealkylation.
Quantification of Metabolite Ratios: By co-administering deuterated and non-deuterated 4-Hydroxy Phencyclidine in in vitro models (e.g., human liver microsomes), researchers can precisely quantify shifts in metabolite ratios. nih.gov This approach can provide detailed insights into the enzymatic processes and specific cytochrome P450 (CYP450) isozymes involved. bioscientia.de
Identification of Novel Metabolites: The use of high-resolution mass spectrometry in conjunction with deuterated tracers can aid in the discovery of previously uncharacterised metabolites. The distinct mass shift of the d5-label allows for easier differentiation of compound-related signals from background matrix noise.
Innovation in Analytical Techniques for Enhanced Sensitivity and Specificity
This compound currently serves as an indispensable internal standard for the quantitative analysis of its non-deuterated counterpart in biological matrices, a practice that enhances accuracy and precision in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). redwoodtoxicology.comresearchgate.net However, future research will be driven by the pursuit of analytical methods with even greater sensitivity and specificity.
Innovations are anticipated in the following areas:
High-Resolution Mass Spectrometry (HRMS): The adoption of technologies like Time-of-Flight (TOF) and Orbitrap mass spectrometry will become more widespread. numberanalytics.comtdx.cat These platforms provide superior mass accuracy and resolution, enabling the confident identification of analytes in highly complex matrices and facilitating retrospective data analysis to screen for previously unknown compounds or metabolites without the need for pre-existing reference standards. uniroma1.itoup.com
Advanced Sample Preparation: The development of novel solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques will aim to improve sample cleanup, reduce matrix effects, and increase analyte concentration. numberanalytics.com This is particularly crucial for challenging matrices like hair and oral fluid, where concentrations can be exceedingly low. nih.gov
Miniaturization and Automation: Future methods will likely involve smaller sample volumes and increased automation, improving throughput for clinical and forensic toxicology laboratories. This includes the integration of automated sample preparation with highly sensitive UHPLC-MS/MS systems.
The table below outlines a comparison of current and potential future analytical methodologies.
| Feature | Current Standard (LC-MS/MS) | Future Direction (UHPLC-HRMS) |
| Mass Analyzer | Triple Quadrupole (QqQ) | Orbitrap, Time-of-Flight (TOF) |
| Primary Use | Targeted Quantification | Targeted Quantification & Suspect/Non-Targeted Screening |
| Sensitivity | High (ng/mL to pg/mL) | Very High (sub-pg/mL) |
| Specificity | High (based on SRM transitions) | Extremely High (based on accurate mass) |
| Sample Prep | SPE, LLE | Advanced & Automated SPE |
| Data Analysis | Targeted peak integration | Retrospective analysis, metabolite identification |
Development of Advanced Pharmacokinetic Models Utilizing Deuterated Tracers
The use of deuterated compounds has the potential to revolutionize pharmacokinetic (PK) modeling. nih.gov Altering metabolic rates through deuteration can prolong the half-life of a drug and provide a clearer picture of its distribution and elimination phases. bioscientia.deresearchgate.net this compound can be instrumental in developing more sophisticated and predictive PK models.
Future research in this domain should include:
Parallel Tracer Studies: Administering a combination of 4-Hydroxy Phencyclidine and this compound allows for the precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The deuterated analog acts as a perfect tracer for its non-deuterated counterpart, allowing for the deconvolution of complex kinetic data.
Multi-Compartment Modeling: The high-quality data obtained from deuterated tracer studies can be used to develop and validate complex multi-compartment PK models. These models can more accurately simulate the transfer of the compound between blood, brain, and adipose tissues, where phencyclidine and its metabolites are known to accumulate. redwoodtoxicology.com
Predicting Drug-Drug Interactions: By understanding the specific CYP450 enzymes responsible for metabolism (as elucidated in section 6.1), advanced PK models can be used to predict the impact of co-administered drugs that inhibit or induce these enzymes. The use of this compound can validate these predictive models with high accuracy.
The application of these advanced research directions will not only enhance our fundamental knowledge of 4-Hydroxy Phencyclidine but also refine the tools used in clinical toxicology, forensic science, and pharmaceutical development.
Q & A
Q. What is the role of deuterated analogs like 4-Hydroxy Phencyclidine-d5 in analytical method development for phencyclidine derivatives?
Deuterated compounds such as this compound are critical internal standards in mass spectrometry (MS) to correct for matrix effects and ionization variability. Researchers should employ stable isotope-labeled analogs during sample preparation to ensure quantitative accuracy via isotope dilution. For example, when analyzing phencyclidine metabolites in biological matrices, co-elution of the deuterated analog with the target analyte minimizes retention time shifts, enhancing precision .
Q. How can researchers validate the purity and stability of this compound in long-term storage?
Methodological validation involves:
- Chromatographic analysis : Use reverse-phase HPLC with UV/Vis or MS detection to monitor degradation products.
- Accelerated stability studies : Expose the compound to elevated temperatures (e.g., 40°C) and humidity (75% RH) for 4–8 weeks, comparing results against controls stored at -20°C.
- Data documentation : Maintain raw chromatograms and spectral data in repositories like Chemotion ELN for reproducibility .
Q. What are the best practices for synthesizing this compound to ensure isotopic integrity?
- Deuterium incorporation : Use deuterated reagents (e.g., D₂O, CD₃OD) during synthesis and confirm deuteration levels via high-resolution MS or ²H-NMR.
- Purification : Employ preparative HPLC with deuterated solvents to avoid hydrogen-deuterium exchange.
- Literature cross-check : Validate synthetic routes against databases like Reaxys or SciFinder to avoid replicating known protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic pathway data involving this compound?
Discrepancies in metabolite identification often arise from:
- Ion suppression in MS : Use post-column infusion studies to assess matrix effects.
- Isomeric metabolites : Apply tandem MS/MS with collision-induced dissociation (CID) to differentiate structural analogs.
- Statistical validation : Implement multivariate analysis (e.g., PCA) to distinguish artifacts from true metabolites, referencing raw data repositories like RADAR4Chem .
Q. What experimental designs optimize the detection of this compound in complex biological matrices?
- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery.
- LC-MS parameters : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Set MS to positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).
- Calibration curves : Include deuterated internal standards at concentrations spanning 3 orders of magnitude to validate linearity .
Q. How can researchers ensure reproducibility in studies using this compound as a tracer?
- Protocol standardization : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing experimental details (e.g., solvent ratios, instrument settings) in open repositories like nmrXiv .
- Blinded analysis : Assign independent teams to replicate experiments, using tools like Qualtrics to anonymize data collection and reduce bias .
Q. What statistical approaches address variability in pharmacokinetic studies of this compound?
- Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability.
- Bayesian methods : Incorporate prior data on phencyclidine clearance rates to refine parameter estimates.
- Error analysis : Report confidence intervals and p-values with adjustments for multiple comparisons (e.g., Bonferroni correction) .
Methodological Guidelines
Q. How should researchers handle conflicting spectral data for this compound?
- Cross-platform validation : Compare NMR (¹H, ¹³C) and MS data across instruments (e.g., Bruker vs. Thermo Fisher systems).
- Reference databases : Align findings with NIST Chemistry WebBook entries for deuterated compounds .
- Peer review : Submit raw data to journals requiring open-access supplementary materials to enable third-party verification .
What criteria define a robust research question for mechanistic studies involving this compound?
Apply the FINER framework :
- Feasible : Ensure access to deuterated analogs and analytical infrastructure.
- Novel : Investigate understudied metabolic interactions (e.g., CYP450 enzyme kinetics).
- Ethical : Adhere to institutional review boards (IRBs) if using human-derived samples .
- Relevant : Align with gaps in neuropharmacology, such as NMDA receptor modulation .
Q. How can researchers integrate this compound into multidisciplinary studies (e.g., neurochemistry and toxicology)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
